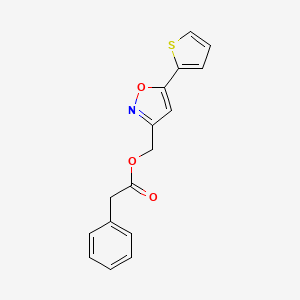

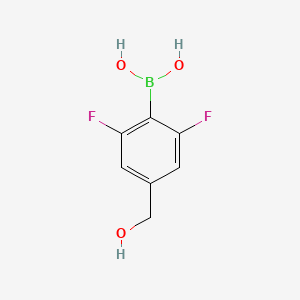

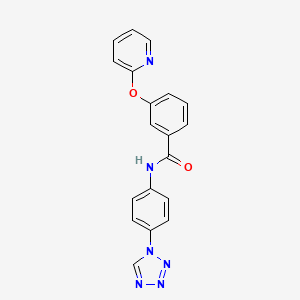

![molecular formula C20H24ClN3O2S B2522284 N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-methylbenzamide hydrochloride CAS No. 1321746-61-5](/img/structure/B2522284.png)

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-methylbenzamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-methylbenzamide hydrochloride" is a structurally complex molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with specific reagents and conditions to achieve the desired product. For instance, the synthesis of anti-emetic compounds with dimethylaminoethoxy substituents was achieved in a four-step process with a yield of 29% from carbon dioxide . Similarly, the synthesis of a compound with antiproliferative activity involved condensation reactions and was characterized by X-ray crystallography . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques such as X-ray diffraction and density functional theory (DFT). For example, the crystal structure of an antiproliferative compound was determined to belong to the tetragonal system with specific space group parameters . The bond lengths and angles obtained from DFT calculations were compared with experimental values, providing a detailed understanding of the molecular geometry. This information is crucial for predicting the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in various studies. For instance, reactions of N,N-dimethylbenzamide derivatives with active methylene compounds and amines have been studied, leading to the formation of \u03b1-dimethylaminobenzylidene derivatives . These findings suggest that the compound may also undergo similar reactions, which could be useful in further functionalization or in understanding its mechanism of action.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using spectroscopic methods and elemental analysis . The importance of these properties lies in their influence on the compound's solubility, stability, and reactivity. For example, the presence of an N,O-bidentate directing group in a synthesized compound was highlighted for its potential in metal-catalyzed C–H bond functionalization reactions . Such properties would be relevant to the compound and could inform its potential applications.

科学的研究の応用

Polymer Synthesis and Characterization

Research in polymer chemistry, such as the work by Costa and Patrickios (1999), focuses on synthesizing α-hydroxy and α,ω-dihydroxy polymers using 2-(dimethylamino)ethyl methacrylate (DMAEMA), indicating the interest in utilizing dimethylaminoethyl-based compounds for polymer development. These polymers are characterized for potential applications in creating star polymers and model networks, showcasing the utility of such chemical structures in material science (Costa & Patrickios, 1999).

Antimicrobial Agents

Compounds with methoxybenzothiazole structures have been explored for their antimicrobial properties. Vinusha et al. (2015) synthesized imino-4-methoxyphenol thiazole-derived Schiff bases to evaluate their antibacterial and antifungal activities. This research underscores the potential of benzothiazole derivatives in developing new antimicrobial agents (Vinusha et al., 2015).

Antitumor Activity

The synthesis of novel compounds with potential antitumor properties is another area of interest. Abu-Hashem et al. (2020) explored the creation of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific precursors as anti-inflammatory and analgesic agents, demonstrating the versatility of benzothiazole derivatives in medicinal chemistry (Abu‐Hashem et al., 2020).

Corrosion Inhibition

In materials science, benzothiazole derivatives are investigated for their corrosion inhibition properties. Hu et al. (2016) synthesized benzothiazole derivatives to assess their effectiveness as corrosion inhibitors for steel in acidic environments. This study highlights the application of such chemical compounds in protecting industrial materials against corrosion (Hu et al., 2016).

特性

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S.ClH/c1-14-7-5-6-8-16(14)19(24)23(12-11-22(2)3)20-21-17-10-9-15(25-4)13-18(17)26-20;/h5-10,13H,11-12H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWLKHNVZKBYMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2522203.png)

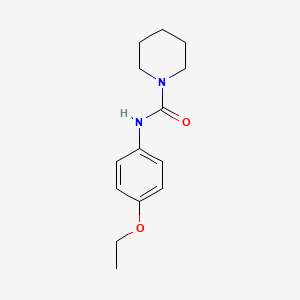

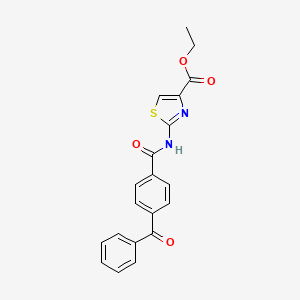

![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2522208.png)

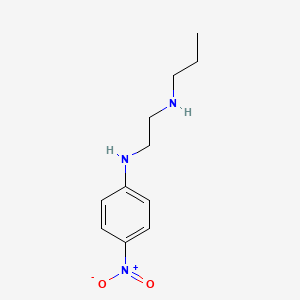

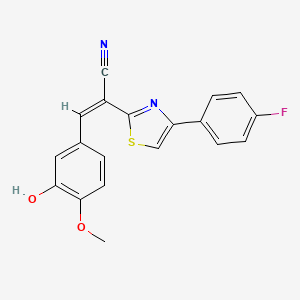

![N-(1H-benzo[d]imidazol-2-yl)-3-((6-methylpyridazin-3-yl)oxy)benzamide](/img/structure/B2522216.png)

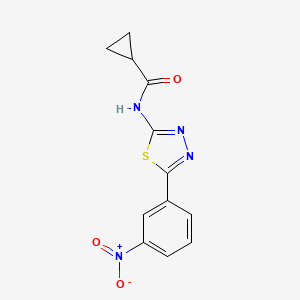

![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride](/img/structure/B2522217.png)

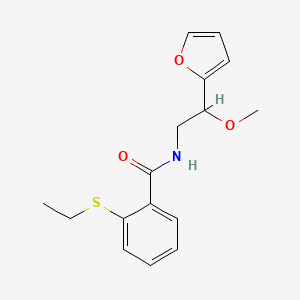

![5-chloro-N-(2-methoxyethyl)-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2522224.png)